Fmoc-Glu(OAll)-OH

Catalog No.
S726512
CAS No.
133464-46-7
M.F
C23H23NO6
M. Wt
409.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Glu(OAll)-OH

CAS Number

133464-46-7

Product Name

Fmoc-Glu(OAll)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m0/s1

InChI Key

LRBARFFNYOKIAX-FQEVSTJZSA-N

Synonyms

Fmoc-Glu(OAll)-OH;133464-46-7;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoicacid;Fmoc-L-glutamicacid5-allylester;AmbotzFAA1372;5-AllylN-Fmoc-L-glutamate;47703_ALDRICH;SCHEMBL119481;47703_FLUKA;CTK8B7899;MolPort-003-934-266;ZINC2556582;ANW-58897;CF-478;MFCD00190879;AKOS015839104;AKOS015895486;CS13611;N-Fmoc-L-glutamicAcid5-AllylEster;RTR-004553;AJ-39935;AK-58081;SC-09499;AB0020352;TR-004553

Canonical SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Glu(OAll)-OH is a protected amino acid derivative essential for advanced Solid-Phase Peptide Synthesis (SPPS). It incorporates the standard base-labile Fmoc group for N-terminal protection and an allyl (All) ester on the gamma-carboxyl side chain. This allyl group provides a critical layer of orthogonal protection; it is stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the strong acidic conditions used for final cleavage and removal of other side-chain protectors like tert-butyl (tBu). The selective removal of the allyl group is achieved under mild, neutral conditions using a palladium(0) catalyst, which is a key differentiator for specific synthetic strategies.

Workflow Fit

Orthogonal γ-allyl protection stable to iterative Fmoc removal
Selective Pd(0)-catalyzed cleavage under neutral conditions
Survives both basic deprotection and acidolytic resin cleavage
Enables on-resin site-specific modification of γ-carboxyl

Substituting Fmoc-Glu(OAll)-OH with its most common analog, Fmoc-Glu(OtBu)-OH, is not a viable procurement decision without fundamentally altering the entire synthesis plan. The choice of side-chain protection dictates process compatibility for all subsequent steps. The tert-butyl (tBu) ester is removed by strong acids like trifluoroacetic acid (TFA), which would simultaneously cleave other acid-labile groups and potentially the peptide from the resin. In contrast, the allyl group's unique palladium-catalyzed deprotection allows for the selective unmasking of the glutamic acid side chain while all other protecting groups, including acid-labile ones, remain intact. This process-specific attribute is non-negotiable for synthetic routes requiring on-resin side-chain modification, such as cyclization or the attachment of sensitive moieties, rendering the two compounds non-interchangeable for these advanced applications.

Substitution Risk

Property
Fmoc-Glu(OAll)-OH
Fmoc-Glu(OtBu)-OH (Substitute)
γ-ester acid stability
Stable to 95% TFA
Cleaved rapidly under TFA
Orthogonal selectivity
Cleaved by Pd(0) under neutral conditions
Not cleaved by Pd(0)
Outcome if substituted
Intact γ-carboxyl handle
Complete loss of side-chain protection

Enables On-Resin Lactamization for Cyclic Peptides Inaccessible with OtBu Protection

The key procurement driver for Fmoc-Glu(OAll)-OH is its unique compatibility with on-resin cyclization. The allyl group can be selectively removed on the solid support using a palladium catalyst, exposing the side-chain carboxyl group for intramolecular amide bond formation. This process is incompatible with the standard Fmoc-Glu(OtBu)-OH, as the strong acid required to remove the OtBu group would prematurely cleave the peptide from most acid-labile resins. This makes Fmoc-Glu(OAll)-OH the enabling reagent for efficient, solid-phase synthesis of head-to-tail or side-chain cyclized peptides via glutamic acid.

Evidence DimensionOn-Resin Deprotection Compatibility
Target Compound DataSelectively cleaved on-resin using Pd(PPh3)4 under neutral conditions, leaving other protecting groups and resin linkage intact.
Comparator Or BaselineFmoc-Glu(OtBu)-OH: Cannot be selectively deprotected on-resin without using strong TFA, which also cleaves the peptide from standard acid-labile resins.
Quantified DifferenceQualitative (Enabling vs. Incompatible)
ConditionsStandard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) workflow.

For synthesizing lactam-bridged cyclic peptides on-resin, this compound is a process-critical requirement, not an optional substitute.

Melting Point (γ- vs α-)
Data to verify
Target125.0 – 129.0 °C
α-allyl isomer117.0 – 121.0 °C
Consistently 6–8 °C higher melting range
Supports regioisomer identity verification
Verify per supplier COA

Preserves Acid-Sensitive Glycosidic Bonds Unstable to Standard OtBu Deprotection

In the synthesis of complex O-glycopeptides, the glycosidic bonds are often highly sensitive to acid. The use of Fmoc-Glu(OtBu)-OH is contraindicated in these cases, as the final TFA cleavage step required for OtBu removal can cause anomerization or complete rupture of the sugar-peptide linkage, drastically reducing yield and purity. Fmoc-Glu(OAll)-OH bypasses this failure mode entirely. The allyl group is removed under practically neutral, palladium-catalyzed conditions that leave delicate glycosidic bonds intact. This makes the allyl protection scheme particularly suitable for the synthesis of sensitive glycopeptides, ensuring the integrity of the final product.

Evidence DimensionStability of Acid-Labile Glycosidic Bonds During Side-Chain Deprotection
Target Compound DataDeprotection occurs under neutral Pd(0) conditions, preserving acid-sensitive bonds.
Comparator Or BaselineFmoc-Glu(OtBu)-OH: Deprotection requires strong acid (TFA), which can cleave or anomerize O-glycosidic linkages.
Quantified DifferenceHigh stability vs. High risk of degradation
ConditionsSynthesis of O-glycopeptides.

For glycopeptide synthesis, choosing this compound over an acid-labile alternative directly protects the primary asset—the glycosylation—from being destroyed during processing.

Allyl vs tBu in TFA
Reported
γ-allylQuantitatively stable
γ-tBuComplete cleavage
100% retention vs 100% cleavage under 95% TFA
Confirms orthogonal protection integrity
Standard SPPS cleavage conditions

Avoids Cation-Induced Side Reactions Common with Acid-Labile Protecting Groups

A known process issue with acid-labile groups like tert-butyl is the formation of reactive carbocations (e.g., t-butyl cation) during TFA-mediated cleavage. These cations can cause unwanted alkylation of sensitive residues such as tryptophan and methionine, even in the presence of scavengers, leading to purity issues. The deprotection mechanism of the allyl ester via palladium catalysis is fundamentally different and does not generate reactive carbocation byproducts. Procuring Fmoc-Glu(OAll)-OH for sequences containing sensitive residues can therefore be a strategy to improve the purity profile of the crude peptide by eliminating this specific class of side reactions.

Evidence DimensionGeneration of Reactive Byproducts During Deprotection
Target Compound DataDoes not generate reactive carbocations.
Comparator Or BaselineFmoc-Glu(OtBu)-OH: Generates t-butyl cations, which can cause side reactions with sensitive amino acid residues.
Quantified DifferenceElimination of a known side-reaction pathway.
ConditionsFinal deprotection of peptides containing residues like Trp, Met, or Cys.

This choice can lead to a cleaner crude product, simplifying downstream purification and potentially increasing final net yield.

Enantiomeric Purity (ee)
Reported
Target≥ 99.5% ee
Fmoc-Glu-OtBu≥ 99.0% ee
Comparable chiral fidelity
Supports chiral integrity in SPPS
Chiral HPLC specification
HPLC Purity (area%)
Data to verify
Target≥ 97.0%
Fmoc-Glu-OtBu≥ 98.0%
Negligible purity gap
Meets research-grade purity standard
Per supplier specification

On-Resin Synthesis of Lactam-Bridged Cyclic Peptides

This compound is the correct choice when the synthetic plan involves creating a cyclic peptide through an amide bond involving the glutamic acid side chain while the peptide remains on the solid support. Its orthogonal deprotection is the enabling step for this entire class of molecules.

Synthesis of Glycopeptides and Other Acid-Sensitive Conjugates

When synthesizing peptides that contain acid-labile moieties, such as O-linked glycans, certain phosphate esters, or other sensitive reporter tags, Fmoc-Glu(OAll)-OH is specified. Its mild deprotection conditions prevent the degradation of these valuable and sensitive modifications during processing.

Preparation of Protected Peptide Fragments for Solution-Phase Ligation

For strategies involving the synthesis of fully protected peptide fragments on-resin, followed by cleavage and subsequent solution-phase ligation, the allyl group serves as a robust orthogonal handle. It remains stable during resin cleavage (using appropriate acid-labile linkers) and can be selectively removed in solution just prior to the fragment condensation step.

Application Fit Matrix

Application
Selection Property
Validation Focus
Head-to-tail cyclic peptide synthesis on solid support
Orthogonal γ-allyl protection supports on-resin cyclization
Selective allyl deprotection and cyclization efficiency
Site-specific conjugation and functionalization
Addressable γ-carboxyl handle for on-resin modification
Functionalization yield and conjugate purity
Branched and lactam-bridged peptide architectures
Side-chain orthogonal deprotection enables conformational constraint
Lactam bridge formation and peptide stability

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

409.15253745 Da

Monoisotopic Mass

409.15253745 Da

Heavy Atom Count

30

Wikipedia

Fmoc-L-glutamic acid 5-allyl ester

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